Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester is a compound with significant applications in various scientific fields. It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group. This compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic electronics applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)ethanol with carbonochloridic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .
Scientific Research Applications
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester involves its ability to act as a charge transporting material. The carbazole group donates electrons, facilitating the movement of charge carriers through the polymer matrix. This property is crucial for its applications in electronic devices, where efficient charge transport is essential .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
- 2-(9H-Carbazol-9-yl)ethyl phosphonic acid
- 9-(2-Hydroxyethyl)carbazole acrylate
Uniqueness
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester stands out due to its unique combination of high charge carrier mobility, photochemical stability, and thermal properties. These characteristics make it particularly suitable for use in organic electronics and optoelectronics, where other similar compounds may not perform as effectively .
Properties
CAS No. |
448184-83-6 |
---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-carbazol-9-ylethyl carbonochloridate |
InChI |
InChI=1S/C15H12ClNO2/c16-15(18)19-10-9-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
InChI Key |
ZQISHIVJKOSHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.